molecular formula C10H12N2O4 B12602252 Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate CAS No. 875927-41-6

Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B12602252
CAS No.: 875927-41-6
M. Wt: 224.21 g/mol
InChI Key: DLHOPWPSYAVGPL-UHFFFAOYSA-N
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Description

Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole derivative characterized by its unique structure, which includes a five-membered ring with two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-4,5-dicarboxylic acid with dimethyl sulfate under basic conditions to form the dimethyl ester . Another approach involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydropyrazoles, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is unique due to its combination of ester functional groups and the ethenyl substituent, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .

Properties

CAS No.

875927-41-6

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-ethenyl-5-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-5-12-8(10(14)16-4)7(6(2)11-12)9(13)15-3/h5H,1H2,2-4H3

InChI Key

DLHOPWPSYAVGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C(=O)OC)C=C

Origin of Product

United States

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